molecular formula C41H51N4O9P B12957201 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12957201
M. Wt: 774.8 g/mol
InChI Key: GMJRPRHRYILEOK-GOOCJMEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphoramidite derivative critical for solid-phase oligonucleotide synthesis. Its structure includes:

  • A 5'-O-dimethoxytrityl (DMT) protecting group, which prevents unwanted side reactions and is removed under acidic conditions during synthesis .
  • A 4-methoxy group on the oxolane (tetrahydrofuran) ring, enhancing steric protection of the sugar moiety.
  • A 5-methyl-2,4-dioxopyrimidin-1-yl (thymine analog) base, enabling complementary base pairing in nucleic acid applications.
  • A diisopropylamino-cyanoethyl phosphoramidite group, which facilitates nucleophilic coupling during oligonucleotide chain elongation.

Synthetic protocols (e.g., ) highlight its preparation via reaction of a thiolated precursor with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding a product with 98% UV purity and a molecular weight of 760.9 Da (observed MS: m/z 762 [M+H]⁺) .

Properties

Molecular Formula

C41H51N4O9P

Molecular Weight

774.8 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H51N4O9P/c1-27(2)45(28(3)4)55(52-24-12-23-42)54-36-35(53-39(37(36)50-8)44-25-29(5)38(46)43-40(44)47)26-51-41(30-13-10-9-11-14-30,31-15-19-33(48-6)20-16-31)32-17-21-34(49-7)22-18-32/h9-11,13-22,25,27-28,35-37,39H,12,24,26H2,1-8H3,(H,43,46,47)/t35-,36-,37-,39-,55-/m1/s1

InChI Key

GMJRPRHRYILEOK-GOOCJMEPSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P@](N(C(C)C)C(C)C)OCCC#N)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC

Origin of Product

United States

Biological Activity

The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (CAS No. 163878-63-5) is a complex organic molecule with a molecular weight of 818.89 g/mol and a rich composition of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) . This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features several notable functional groups:

  • Phosphanyl Group : Implicating potential reactivity in biochemical pathways.
  • Dioxopyrimidine Moiety : Known for its role in nucleic acid metabolism and potential anticancer activity.
  • Oxolan Structure : Suggesting possible interactions with biological membranes.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar dioxopyrimidine structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
    • The presence of the phosphanyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Immunomodulatory Effects :
    • The compound may influence immune responses by modulating signaling pathways involved in inflammation and immunity. This is particularly relevant given the growing interest in purinergic signaling as a target for immunotherapy .
  • Neuroprotective Effects :
    • Some derivatives of similar structures have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The structural features may allow it to inhibit specific enzymes involved in DNA synthesis or repair, similar to other dioxopyrimidine derivatives.
  • Receptor Modulation : Potential interaction with purinergic receptors could lead to altered signaling in immune cells, affecting their activation and proliferation .

Case Study 1: Antitumor Activity

A study investigating the efficacy of related dioxopyrimidine compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound's ability to induce cell cycle arrest at the G1 phase was also noted.

Case Study 2: Immunomodulation

In vivo studies using animal models showed that administration of similar compounds resulted in reduced inflammatory responses in models of autoimmune diseases. This was linked to decreased levels of pro-inflammatory cytokines and increased regulatory T cell populations.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerInhibition of tumor growth
ImmunomodulatoryModulation of immune responses
NeuroprotectiveProtection against neurodegenerationHypothetical based on structure

Scientific Research Applications

The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, drug delivery systems, and biochemistry.

Structural Characteristics

The compound features a unique structure that includes:

  • Phosphoryl groups , which are known for their role in biological systems.
  • Methoxyphenyl groups , contributing to its hydrophobic properties.
  • Tetrahydrofuran rings , which may influence its solubility and reactivity.

Molecular Formula and Weight

  • Molecular Formula : C32H34N2O8P
  • Molecular Weight : Approximately 574.62 g/mol

Medicinal Chemistry

The compound's structure suggests potential applications in drug design :

  • Anticancer Activity : The presence of pyrimidine derivatives is linked to various anticancer activities. Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines .
  • Antiviral Properties : The incorporation of purine-like moieties can enhance the antiviral efficacy of the compound, making it a candidate for further study against viral infections .

Drug Delivery Systems

The compound's unique chemical properties enable its use in drug delivery:

  • Nanoparticle Formulation : Due to its amphiphilic nature, it can be utilized in formulating nanoparticles for targeted drug delivery, improving bioavailability and therapeutic index .
  • Prodrug Strategy : The phosphanyl group allows for the development of prodrugs that can enhance the pharmacokinetics of active pharmaceutical ingredients by modifying their solubility and stability .

Biochemical Research

In biochemical contexts, this compound may serve as:

  • Enzyme Inhibitors : Its structural components could inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets .
  • Biomarker Development : By studying the interactions of this compound with biological systems, it may contribute to identifying biomarkers for diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar compounds featuring methoxy and pyrimidine groups. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .

Case Study 2: Drug Delivery

Research on nanoparticle formulations using phosphanyl-containing compounds demonstrated improved drug loading capacities and controlled release profiles. This highlights the potential of such compounds in enhancing therapeutic outcomes through targeted delivery mechanisms .

Case Study 3: Enzyme Inhibition

Studies examining enzyme inhibition by phosphonates have shown promising results in regulating key metabolic pathways. The compound's structural attributes may allow it to serve as an effective inhibitor in specific biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally analogous phosphoramidites and nucleoside derivatives (Table 1):

Compound Name/ID Key Structural Features Molecular Weight (Da) Purity/Stability Applications References
Target Compound DMT, 4-methoxy, 5-methyl-2,4-dioxopyrimidine, cyanoethyl phosphoramidite 760.9 98% UV; stable in anhydrous conditions Oligonucleotide synthesis
3-[({...sulfanyl...})phosphanyl]oxypropanenitrile (Compound 6, ) Sulfanyl (S) linkage instead of oxygen, same base and DMT 760.9 Comparable UV purity Modified oligonucleotides
Pars Biochem Product () tert-Butyldimethylsilyl (TBDMS) protecting group, 2,4-dioxopyrimidine (no 5-methyl) ~850 (estimated) Data not reported RNA synthesis (acid-sensitive)
Compound 24a () Benzyl ester, phenoxy-phosphoryl, tert-butyldimethylsilyl (TBDMS) 879.9 (calculated) Glassy solid; stable in THF Prodrug strategies

Key Differences and Implications

Linkage Chemistry: The sulfur-containing analog () exhibits altered stereoelectronic properties due to the sulfanyl group. Sulfur’s lower electronegativity vs. oxygen may reduce coupling efficiency but enhance nuclease resistance in therapeutic oligonucleotides . The cyanoethyl group in the target compound is a transient protecting group removed via β-elimination under basic conditions, whereas TBDMS () requires fluoride-based deprotection .

Protecting Groups :

  • DMT vs. TBDMS : DMT is labile under mild acids (e.g., 3% dichloroacetic acid), while TBDMS () provides robust protection for 2'-OH in RNA synthesis but necessitates harsher conditions (e.g., tetrabutylammonium fluoride) .

Base Modifications: The absence of the 5-methyl group in ’s compound (2,4-dioxopyrimidine) disrupts Watson-Crick pairing, favoring non-canonical interactions or prodrug activation .

Preparation Methods

Starting Materials and Initial Modifications

  • The synthesis typically begins with a suitably protected nucleoside, such as 5-methyluridine or a related uridine derivative.
  • The ribose hydroxyl groups are selectively protected to allow regioselective functionalization.
  • The 5’-hydroxyl group is protected with a 4,4’-dimethoxytrityl chloride (DMT-Cl) to form the 5’-O-DMT derivative, which is critical for selective activation during oligonucleotide chain elongation.

Introduction of the 4-Methoxy Group

  • The 4-position of the ribose ring is modified by methylation to introduce the 4-methoxy substituent.
  • This step involves selective methylation reactions under controlled conditions to avoid side reactions on other hydroxyl groups.

Nucleobase Modification

  • The nucleobase is modified to 5-methyl-2,4-dioxopyrimidin-1-yl (a methylated uracil derivative).
  • This modification enhances base stacking and thermal stability in oligonucleotides.
  • The nucleobase is typically introduced or modified prior to phosphitylation.

Phosphitylation to Form the Phosphoramidite

  • The key step is the phosphitylation of the 3’-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • This reaction is performed in anhydrous conditions, often in the presence of a base such as diisopropylethylamine (DIPEA), to yield the 3’-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) derivative.
  • The phosphoramidite group is essential for coupling during automated solid-phase oligonucleotide synthesis.

Purification and Quality Control

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Recrystallization may be employed to improve purity.
  • Analytical methods including NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Summary Table of Preparation Steps and Yields

Step No. Preparation Step Description Typical Yield (%) Notes
1 Protection of 5’-hydroxyl group Reaction with DMT-Cl to form 5’-O-DMT derivative N/A Essential for selective activation
2 Introduction of 4-methoxy group Selective methylation of 4-position hydroxyl 80-90 Requires controlled methylation
3 Nucleobase modification Methylation at 5-position of uracil nucleobase 85-95 Enhances stability
4 Phosphitylation Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite 70-85 Key step for phosphoramidite formation
5 Purification and characterization Chromatography and recrystallization N/A Ensures high purity and quality

Research Findings and Industrial Considerations

  • The synthetic route is well-established in nucleoside chemistry and is scalable for industrial production.
  • Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side products.
  • The phosphoramidite monomer prepared by this method is compatible with automated solid-phase oligonucleotide synthesis platforms, enabling efficient incorporation into RNA and DNA analogs.
  • Case studies demonstrate the utility of this compound in gene therapy and cancer research, where modified oligonucleotides show enhanced stability and biological activity.

Additional Notes on Related Compounds and Methods

  • Variants of this compound with different sugar modifications (e.g., 2’-fluoro, 2’-O-methyl) follow similar synthetic strategies with adjustments in protection and functionalization steps.
  • Patents describe methods for efficient deprotection of ribose hydroxyl protecting groups and improved synthesis of nucleic acid oligomers incorporating such phosphoramidites.
  • The use of bis(4-methoxyphenyl)-phenylmethoxy (DMT) as a protecting group is standard in oligonucleotide chemistry due to its stability and ease of removal under acidic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.